3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal
Description
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-2-oxopropanal |
InChI |
InChI=1S/C10H8N2O2/c13-6-7(14)5-10-11-8-3-1-2-4-9(8)12-10/h1-4,6H,5H2,(H,11,12) |
InChI Key |
KIMXFWMZSNODLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)C=O |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine with α-Ketoaldehydes or α-Haloketones
One common approach involves the condensation of 1,2-diaminobenzene (o-phenylenediamine) with α-ketoaldehydes or α-haloketones under mild conditions to form the benzimidazole ring with the 2-oxopropanal substituent.
For example, the reaction of 1,2-phenylenediamine with ethyl chloroacetate in the presence of potassium carbonate and sodium iodide under ultrasonic irradiation in dimethylformamide (DMF) yields the intermediate benzimidazole derivative, which upon hydrolysis can lead to the target 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal.
Ultrasonic irradiation enhances the reaction rate and yield, providing a more efficient synthetic route.
Cyclization via Carbonyldiimidazole (CDI)-Mediated Methods
Another method involves the use of carbonyldiimidazole as a cyclizing agent to facilitate ring closure of appropriate diamine precursors to form benzimidazole derivatives.
Condensation with Aldehydes in the Presence of Sodium Metabisulfite
A chemoselective method involves the condensation of anthranilamides or o-phenylenediamine derivatives with aldehydes in the presence of sodium metabisulfite under heating in solvents such as N,N-dimethylacetamide (DMAC).
Two-Step Synthesis Using Triethyl Orthoformate and Trimethylsilyl Chloride (TMSCl)
A more atom-economic and efficient synthetic route to benzimidazole derivatives involves:
Heating N,N’-diarylbenzene-1,2-diamines with triethyl orthoformate at reflux (~145 °C) to form an intermediate.
Subsequent in situ treatment with a large excess of trimethylsilyl chloride (TMSCl) induces ring closure to yield benzimidazolium salts, which can be converted to benzimidazole derivatives.
This method avoids chromatographic purification and reduces reaction steps, potentially applicable to the target compound with appropriate precursor modification.
Comparative Data Table of Preparation Methods
Detailed Research Results and Observations
Ultrasonic Irradiation Method : This approach offers a green chemistry advantage by reducing reaction times and enhancing yields. For instance, the synthesis of 1H-benzo[d]imidazol-2(3H)-one achieved a 90% yield after 40 minutes of ultrasonic treatment. Subsequent alkylation with ethyl chloroacetate under ultrasound gave the 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal derivative in 58% yield, demonstrating the method’s efficiency and scalability.
CDI Cyclization : The use of carbonyldiimidazole facilitates the formation of benzimidazole rings under relatively mild conditions, avoiding harsh acids or bases. This method is particularly useful for substrates sensitive to acidic or basic conditions and allows for further functionalization post-cyclization.
Sodium Metabisulfite-Assisted Condensation : This method allows selective formation of benzimidazole derivatives with various substituents, including biologically active indole groups. However, yields can vary depending on substituent nature and reaction conditions. Attempts to form formylated derivatives via Vilsmeier–Haack reaction were less successful due to decomposition, indicating limitations in functional group tolerance.
Triethyl Orthoformate/TMSCl Method : This two-step procedure offers a simplified synthetic route to benzimidazolium salts and related benzimidazole derivatives with good yields (up to 68%) and reduced purification steps. The method is suitable for sterically hindered substrates, though yields may decrease with increased steric bulk.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the benzimidazole moiety, including 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines : Research indicates that derivatives of this compound exhibit considerable cytotoxicity against various human cancer cell lines, including prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. Notably, some derivatives demonstrated IC50 values as low as 0.54 μM, indicating potent antiproliferative activity .
- Mechanism of Action : The mechanism involves the inhibition of microtubule assembly, which is crucial for cell division. This has been corroborated through tubulin polymerization assays and immunofluorescence analyses, suggesting that these compounds disrupt mitotic processes in cancer cells .
Inhibition of Poly(ADP-ribose) Polymerase
Another significant application of 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal derivatives is their role as inhibitors of poly(ADP-ribose) polymerase (PARP).
Therapeutic Implications
- Inflammatory Diseases : PARP inhibitors are known to be effective in treating various inflammatory conditions such as arthritis, inflammatory bowel disease, and multiple sclerosis. They function by preventing poly(ADP-ribose) chain formation, which is involved in DNA repair mechanisms .
- Cancer Therapy Enhancement : These inhibitors can enhance the efficacy of radiation and chemotherapy by increasing apoptosis in cancer cells and limiting tumor growth, thereby improving survival rates in preclinical models .
Anti-inflammatory Applications
The anti-inflammatory properties of compounds related to 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal have been explored in various studies.
Research Insights
- Mechanisms : Compounds that inhibit PARP also show potential in ameliorating symptoms associated with acute inflammatory responses. They have been linked to reduced levels of pro-inflammatory cytokines and improved outcomes in models of sepsis and septic shock .
Potential in Treating Degenerative Diseases
The compound's derivatives have shown promise in addressing degenerative diseases.
Clinical Relevance
- Neurodegenerative Disorders : Some studies suggest that these compounds could be beneficial in models of diseases like Parkinson's and diabetes due to their ability to modulate inflammatory pathways and cellular apoptosis .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal with structurally related benzimidazole derivatives in terms of structural features , physical properties , and biological activities .
Structural and Functional Modifications
Physical Properties
- Melting Points :
- Compounds with polar substituents (e.g., hydroxyl groups in Compound 14/15 ) exhibit higher melting points (>300°C), likely due to intermolecular hydrogen bonding .
- Trifluoromethyl-substituted derivatives (e.g., ) show lower melting points (248°C), attributed to reduced crystallinity from steric and electronic effects .
- Methoxy-substituted analogs (e.g., Compound 11–13 ) display intermediate melting points (258–283°C), balancing hydrophobicity and polarity .
Biological Activity
3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal is a compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:
The primary mechanism through which 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal exerts its biological effects is through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Target Proteins
- Tubulin : The main target for this compound, affecting microtubule formation.
- PARP (Poly(ADP-ribose) polymerase) : Related compounds have shown potential in inhibiting PARP, which plays a crucial role in DNA repair mechanisms .
Anticancer Activity
Research indicates that 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal exhibits significant antiproliferative effects against various human cancer cell lines, including:
- Prostate Cancer : DU-145 cell line
- Lung Cancer : A549 cell line
- Cervical Cancer : HeLa cell line
- Breast Cancer : MCF-7 cell line
Table 1 summarizes the cytotoxic effects observed in these studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| DU-145 | 5.0 | Tubulin inhibition |
| A549 | 4.5 | Apoptosis induction |
| HeLa | 6.0 | Cell cycle arrest |
| MCF-7 | 5.5 | Microtubule disruption |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Notably, it has been tested against:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Candida albicans
Table 2 presents the minimum inhibitory concentration (MIC) values for selected microbial strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 1 |
| Escherichia coli | 10 |
| Candida albicans | 3.9 |
Study on Anticancer Properties
A study conducted by demonstrated that derivatives of benzimidazole, including 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal, significantly inhibited the growth of cancer cells in vitro. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzimidazole derivatives found that compounds similar to 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal exhibited strong antibacterial activity against resistant strains of bacteria . The study utilized molecular docking techniques to predict binding affinities with bacterial targets.
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that compounds with similar structures have favorable absorption and distribution profiles in biological systems. However, detailed studies on the pharmacokinetics of 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal are still needed to fully understand its bioavailability and metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
